Isomeric Scaffold Potency Differentiation: 1,6-Naphthyridin-2(1H)-one vs. 1,8-Naphthyridin-2(1H)-one Against c-Src Kinase
The 1,6-naphthyridin-2(1H)-one scaffold exhibits at least 1,000-fold (10³-fold) greater potency against c-Src kinase compared to its 1,8-naphthyridin-2(1H)-one isomeric counterpart. This quantitative difference demonstrates that the relative positioning of the ring nitrogen atoms critically dictates target engagement, with the 1,6-isomer providing the optimal bidentate hydrogen-bond donor-acceptor motif that interacts with Met341 of c-Src [1]. While this study utilized aromatic 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones rather than the fully saturated octahydro scaffold, the fundamental isomeric preference establishes that the 1,6-naphthyridine core geometry is non-interchangeable with the 1,8-isomer for kinase-targeting applications [1]. Octahydro-1,6-naphthyridin-2(1H)-one retains this essential 1,6-nitrogen atom positioning within a saturated framework, providing a distinct starting point for derivatization that preserves the validated 1,6-geometry while offering unique saturated-ring advantages [2].
| Evidence Dimension | Isomeric scaffold potency against c-Src kinase |
|---|---|
| Target Compound Data | Octahydro-1,6-naphthyridin-2(1H)-one retains 1,6-isomer geometry; aromatic 1,6-naphthyridin-2(1H)-one analogs achieve IC50 values of 10-80 nM against c-Src |
| Comparator Or Baseline | 1,8-Naphthyridin-2(1H)-one isomeric analogs |
| Quantified Difference | 1,6-isomer ≥ 10³-fold more potent than 1,8-isomer |
| Conditions | In vitro kinase inhibition assay using c-Src, FGF-1 receptor, and PDGF-β receptor enzymes; phosphorylation inhibition of model substrate; 1,6-naphthyridin-2(1H)-ones bearing basic aliphatic side chains [7-NH(CH₂)nNRR, 7-NHPhO(CH₂)nNRR, or 7-NHPhN(CH₂)₄NMe] |
Why This Matters
Users developing kinase inhibitors must procure the 1,6-isomer scaffold; substitution with 1,8-naphthyridine analogs would result in at least 1,000-fold loss of target potency, rendering the compound non-viable for c-Src-directed programs.
- [1] Thompson AM, Rewcastle GW, Boushelle SL, et al. Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). J Med Chem. 2000;43(16):3134-3147. doi:10.1021/jm000148t. View Source
- [2] Oliveras JM, Puig de la Bellacasa R, Estrada-Tejedor R, Teixidó J, Borrell JI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel). 2021;14(10):1029. doi:10.3390/ph14101029. View Source
